molecular formula C9H8N6 B8643881 Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl- CAS No. 101810-73-5

Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl-

Cat. No. B8643881
M. Wt: 200.20 g/mol
InChI Key: NBFQHQOVUVTNSM-UHFFFAOYSA-N
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Patent
US05346900

Procedure details

Compound I was made in the following manner. Dried and pulverized guanidine hydrochloride (30.9 g; 0.323 mol.) was added to a solution prepared by dissolving Na metal (7.44 g; 0,323 mol.) in absolute ethyl alcohol (1.5 liter). This mixture was stirred rapidly at about 25° C. for about 30 minutes, and then 2-amino-3,5-dicarbonitrile-4-methylpyridine (24.7 g; 0.56 mol.) was added. The resulting mixture was refluxed with stirring for about seven days. The ethyl alcohol insoluble product (2,4-diamino-5-methylpyrido[2,3-d]pyrimidine-6-carbonitrile) and NaCl were filtered from the boiling mixture. The solid cake was then stirred with boiling ethyl alcohol, washed with hot water, ethyl alcohol and Et2O (ethyl ether) in that order to yield pure 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine-6-carbonitrile in 65% yield and having a melting point greater than 300° C. A stirred solution of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine-6-carbonitrile (3.5 g; 17.5 mmol) and trimethoxyaniline (4.6; 2.51 mmol) in about 70% acetic acid (600 ml) containing damp Raney Ni (about 10 g) was kept under H2 at atmospheric pressure for about 24 hours. The mixture was then treated with Norit and filtered (celite mat). Acetic acid was removed from the filtrate by evaporation under reduced pressure (H2O aspirator, bath at 40° C.) with the aid of added portion of ethanol. Then a solution of the residue, in warm ethanol (20 ml), was added in a thin stream to a stirred saturated sodium carbonate solution (200 ml) at room temperature. The mixture was stirred at about 10° C. for about 20 minutes and the yellow precipitate that formed was collected, washed with H2O and dried. The crude product contained unchanged trimethoxyaniline, which was removed by repeated treatment with acetone and methanol (50 ml). The insoluble material was suspended and stirred in about 200 ml of ethanol for about 1 hour. The solid was collected by filtration, and dissolved in glacial acetic acid. The cloudy solution was clarified (using celite), concentrated, diluted with methanol (80 ml) and left for about 16 hours in a refrigerator when the desired product 2,4-diamino-5-methyl-6[[(3,4,5-trimethoxyphenyl)amino]methyl]pyrido[2,3-d]pyrimidine (Compound I) separated as a yellow solid (2.2 g) at a yield of 38.5%. 1HNMR δ 2.65(s, 3H, CH3), 3.56 (s,3H, OCH3), 3.67 (s, 6H, 20CH3), 4.17 (S,CH2, 2H), 5.66 (t, 1H, exchangeable), 5.93 (s, 2H, Ar-H), 6.21 (s, 2H, exchangeable), 6.99 (s,2H, exchangeable), 8.48 (s, 1H, aromatic H's). Microanalyses calculated for C18H22N6O3.0.4 CH3COOH.2H2O. C 52.46, H 6.46, N 19.52; Found C 52.60, H 6.22, N 19.71
Name
Compound I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na
Quantity
7.44 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Three
[Compound]
Name
2-amino-3,5-dicarbonitrile-4-methylpyridine
Quantity
24.7 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4]([NH2:27])[C:5]2[C:11]([CH3:12])=[C:10]([CH2:13][NH:14]C3C=C(OC)C(OC)=C(OC)C=3)[CH:9]=[N:8][C:6]=2[N:7]=1.Cl.NC(N)=N>C(O)C>[NH2:1][C:2]1[N:3]=[C:4]([NH2:27])[C:5]2[C:11]([CH3:12])=[C:10]([C:13]#[N:14])[CH:9]=[N:8][C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Compound I
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=C(C2=C(N1)N=CC(=C2C)CNC2=CC(=C(C(=C2)OC)OC)OC)N
Step Two
Name
Quantity
30.9 g
Type
reactant
Smiles
Cl.NC(=N)N
Step Three
Name
Na
Quantity
7.44 g
Type
reactant
Smiles
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Four
Name
2-amino-3,5-dicarbonitrile-4-methylpyridine
Quantity
24.7 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred rapidly at about 25° C. for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dried
ADDITION
Type
ADDITION
Details
was added to a solution
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed
STIRRING
Type
STIRRING
Details
with stirring for about seven days
Duration
7 d
FILTRATION
Type
FILTRATION
Details
The ethyl alcohol insoluble product (2,4-diamino-5-methylpyrido[2,3-d]pyrimidine-6-carbonitrile) and NaCl were filtered from the boiling mixture
STIRRING
Type
STIRRING
Details
The solid cake was then stirred with boiling ethyl alcohol
WASH
Type
WASH
Details
washed with hot water, ethyl alcohol and Et2O (ethyl ether) in that order

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1N=C(C2=C(N1)N=CC(=C2C)C#N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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